4,6-dichloro-2,3-dihydro-1H-1,3-benzodiazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-2,3-dihydro-1H-1,3-benzodiazol-2-one is an organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of two chlorine atoms at the 4 and 6 positions, and a dihydro-1H-1,3-benzodiazol-2-one core structure. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the reaction of 4,6-dichloro-1,3-benzoxazole with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate, which subsequently cyclizes to form the desired benzodiazole compound. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis. Additionally, the use of catalysts and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to form dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted benzodiazoles, while oxidation reactions can produce benzodiazole oxides .
Scientific Research Applications
4,6-Dichloro-2,3-dihydro-1H-1,3-benzodiazol-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 4,6-dichloro-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. Additionally, it may interact with cellular receptors, triggering signal transduction pathways that lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-1,3-benzoxazole: Similar in structure but contains an oxygen atom in place of the nitrogen in the benzodiazole ring.
4,6-Dichloro-2,3-dihydro-1H-1,3-benzothiazole: Contains a sulfur atom instead of nitrogen.
4,6-Dichloro-2,3-dihydro-1H-1,3-benzimidazole: Similar structure with different substitution patterns.
Uniqueness
4,6-Dichloro-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to its specific substitution pattern and the presence of two chlorine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
39513-29-6 |
---|---|
Molecular Formula |
C7H4Cl2N2O |
Molecular Weight |
203 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.